molecular formula C11H6N2O2S B12808758 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole CAS No. 14120-36-6

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole

Katalognummer: B12808758
CAS-Nummer: 14120-36-6
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: XQKRTZMIIZVRBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a thiopyrano ring fused to an indole core, with a hydroxy(oxido)amino group attached, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole typically involves multiple steps, starting with the construction of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of this compound, additional steps are required to introduce the thiopyrano ring and the hydroxy(oxido)amino group. These steps may involve cyclization reactions and the use of specific reagents such as methanesulfonic acid under reflux conditions .

Analyse Chemischer Reaktionen

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with biological molecules, while the indole core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole include other indole derivatives such as:

What sets this compound apart is its unique thiopyrano ring and hydroxy(oxido)amino group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

14120-36-6

Molekularformel

C11H6N2O2S

Molekulargewicht

230.24 g/mol

IUPAC-Name

8-nitrothiopyrano[4,3-b]indole

InChI

InChI=1S/C11H6N2O2S/c14-13(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)12-10/h1-6H

InChI-Schlüssel

XQKRTZMIIZVRBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=CSC=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.